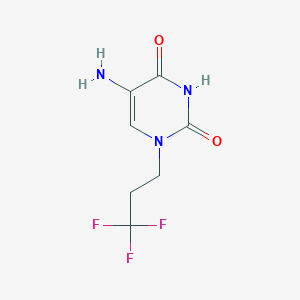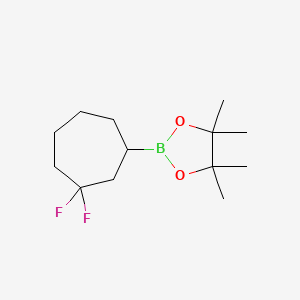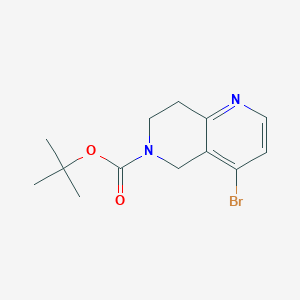
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione is an organic compound with a unique structure that includes a cyclopropyl group and two methoxy groups
準備方法
The synthesis of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with dimethyl carbonate under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
科学的研究の応用
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The cyclopropyl group and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
類似化合物との比較
1-Cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione can be compared with similar compounds such as:
Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in their functional groups and reactivity.
Dimethoxy derivatives: Compounds with methoxy groups exhibit similar chemical behavior but may vary in their biological activities.
Methylbutane derivatives: These compounds have a similar carbon backbone but differ in their substituents and overall properties.
The uniqueness of this compound lies in its combination of cyclopropyl and methoxy groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
1-cyclopropyl-4,4-dimethoxy-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C10H16O4/c1-6(8(11)7-4-5-7)9(12)10(13-2)14-3/h6-7,10H,4-5H2,1-3H3 |
InChIキー |
AQVDMULPOQSWSH-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1CC1)C(=O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylaldehyde](/img/structure/B13486517.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)

![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)

![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]-5-(2-fluoro-4-methylphenyl)pyrimidine-2-carboxylic acid](/img/structure/B13486557.png)


![2-nitro-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B13486569.png)



